1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one
CAS No.: 1339611-41-4
Cat. No.: VC5884252
Molecular Formula: C8H11N3O
Molecular Weight: 165.196
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1339611-41-4 |
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Molecular Formula | C8H11N3O |
Molecular Weight | 165.196 |
IUPAC Name | 1-methyl-3-pyrazol-1-ylpyrrolidin-2-one |
Standard InChI | InChI=1S/C8H11N3O/c1-10-6-3-7(8(10)12)11-5-2-4-9-11/h2,4-5,7H,3,6H2,1H3 |
Standard InChI Key | XWAGGNDLDHQIMD-UHFFFAOYSA-N |
SMILES | CN1CCC(C1=O)N2C=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol. The core structure consists of a pyrrolidin-2-one ring substituted at position 1 with a methyl group and at position 3 with a 1H-pyrazol-1-yl moiety.
Key Structural Features:
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Pyrrolidin-2-one Core: The lactam ring provides rigidity and hydrogen-bonding capacity, mimicking peptide bonds in biological targets .
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Pyrazole Substituent: The 1H-pyrazole group introduces aromaticity and potential for π-π stacking interactions, common in kinase inhibitor pharmacophores .
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Methyl Group: Positioned at N1, this substituent modulates electronic effects and steric interactions with target proteins .
Predicted Physicochemical Properties:
Property | Value/Range |
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LogP (Partition Coefficient) | 0.5–1.2 (moderate hydrophilicity) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (amide, pyrazole N) |
Polar Surface Area | ~70 Ų |
These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and potential for blood-brain barrier penetration .
Synthetic Methodologies
While no explicit synthesis of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one is documented, analogous compounds provide insight into plausible routes:
Route 1: Cyclocondensation Approach
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Pyrrolidinone Formation:
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Pyrazole Introduction:
Route 2: Direct Functionalization
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Mannich Reaction: Condensation of preformed pyrrolidinone with pyrazole derivatives in the presence of formaldehyde .
Critical Challenges:
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Regioselectivity in pyrazole substitution (1H vs. 2H tautomers)
Compound | IC₅₀ (EGFR T790M) | Selectivity vs. WT EGFR |
---|---|---|
PF-06459988 | 0.3 nM | >100-fold |
Rociletinib | 6.7 nM | 20-fold |
Osimertinib | 12 nM | 30-fold |
JNK3 Inhibition:
Pyrrolidinone derivatives substituted with aromatic heterocycles exhibit nanomolar JNK3 inhibition (IC₅₀ = 8.2 nM) , suggesting potential neuroprotective applications.
Anticancer Activity:
Pyrazole-pyrrolidinone hybrids demonstrate:
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Apoptosis Induction: Activation of caspase-3/7 in NSCLC cells (A549, H1975)
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Anti-angiogenic Effects: VEGF suppression in xenograft models
Structure-Activity Relationship (SAR) Insights
Key SAR trends from analogous compounds:
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Pyrazole Positioning:
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Pyrrolidinone Modifications:
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Electrophilic Warheads:
Parameter | Profile |
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Oral Bioavailability | 35–60% (rodent models) |
Plasma Half-life | 6–8 hours (mice) |
CYP Inhibition | Moderate (3A4, 2D6) |
hERG Liability | IC₅₀ > 10 μM |
Key Toxicity Concerns:
Future Directions and Optimization Strategies
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Covalent Inhibition: Introducing α,β-unsaturated carbonyl groups to target cysteine residues in EGFR mutants .
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Prodrug Approaches: Phosphonate esterification of the lactam NH to enhance solubility .
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Proteomic Profiling: Assessing off-target effects using chemoproteomic platforms .
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Crystallographic Studies: Solving co-crystal structures with EGFR T790M/L858R mutants to guide design .
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